N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a benzamide derivative featuring a 2-chlorobenzoyl group at the 4-chloro-2-phenyl position and a 2,5-dioxopyrrolidin-1-yl moiety on the benzamide ring.
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N2O4/c25-15-7-10-20(18(13-15)23(31)17-3-1-2-4-19(17)26)27-24(32)14-5-8-16(9-6-14)28-21(29)11-12-22(28)30/h1-10,13H,11-12H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMTWQAOBXSRPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common approach is the acylation of 4-chloro-2-(2-chlorobenzoyl)aniline with 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Methoxy or thiol derivatives.
Scientific Research Applications
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could act as an inhibitor of protein kinases or other signaling molecules, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Structural Analog: MPPB (4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide)
Key Differences :
- Substituents : MPPB contains a 2,5-dimethylpyrrole group instead of the 2-chlorobenzoyl group in the target compound.
- Biological Activity: MPPB enhances monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (rCHO) cells by increasing cell-specific productivity (2.2-fold) and suppressing galactosylation . The 2,5-dimethylpyrrole moiety in MPPB is critical for maintaining cell viability (>50%) while improving productivity, as shown in structure-activity relationship (SAR) studies .
Mechanistic Insights :
Methanesulfonyl Analogue: N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methanesulfonylbenzamide
Key Differences :
- Substituents : The methanesulfonyl group replaces the 2,5-dioxopyrrolidin-1-yl moiety in the target compound.
- Molecular weight: 448.3 (methanesulfonyl analog) vs. 480.3 (target compound) .
Implications :
- The electronic and steric differences may influence binding affinity to biological targets, such as enzymes or receptors.
Peptide-Based Chlorobenzoyl Derivatives
Examples :
- N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (compound 25) .
Key Differences : - Scaffold : These compounds integrate chlorobenzoyl groups into peptide backbones, unlike the benzamide-based target compound.
- Applications: Primarily used in peptide synthesis or protease inhibition studies, whereas the target compound’s benzamide structure suggests non-peptidic pharmacological applications.
Factor Xa Inhibitors and Other Dioxopyrrolidin-Containing Compounds
Examples :
- N-(4-chloro-2-{[(5-chloropyridin-2-yl)amino]carbonyl}phenyl)-4-[ethanimidoyl(methyl)amino]-2-fluorobenzamide (compound 303) . Key Similarities:
- Dioxopyrrolidin Group : Shared with the target compound, this moiety is often associated with enzyme inhibition (e.g., Factor Xa) due to its hydrogen-bonding capacity.
Differences : - Substituents like fluorobenzamide or pyridinyl groups in Factor Xa inhibitors confer specificity for coagulation pathways, whereas the target compound’s chlorobenzoyl group may target distinct biological systems.
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Research Findings and Implications
- MPPB’s SAR Insights : The 2,5-dialkyl substitution on pyrrole is essential for maintaining cell viability and productivity in rCHO cultures . The target compound’s lack of this moiety suggests divergent applications.
- Dioxopyrrolidin Role : This group’s presence in both MPPB and Factor Xa inhibitors highlights its versatility in modulating enzyme activity or metabolic pathways.
- Chlorobenzoyl Group : The electron-withdrawing nature of chlorine may enhance binding to hydrophobic pockets in target proteins, though specific targets remain uncharacterized.
Biological Activity
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide, a compound with potential therapeutic applications, has garnered attention in various fields of biomedical research. This article delves into its biological activity, synthesizing information from diverse sources to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential clinical implications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H18Cl2N2O3
- Molecular Weight : 429.29 g/mol
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of benzophenone have been reported to act against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The compound's structural features may enhance its ability to interact with specific cellular targets involved in tumor progression .
Antimicrobial Properties
The compound has shown promising antimicrobial effects in preliminary studies. Its structural analogs have been documented to possess activity against a range of pathogens, including bacteria and fungi. The presence of the chloro-substituents is believed to contribute to its enhanced permeability and bioactivity against microbial membranes .
The proposed mechanism of action for this compound involves the inhibition of key enzymes and pathways critical for cell proliferation and survival. Specifically, it may target the following:
- Enzyme Inhibition : By inhibiting specific kinases or other enzymes involved in signal transduction pathways, the compound can disrupt cellular processes essential for tumor growth .
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in malignant cells .
Case Study 1: Antitumor Efficacy in vitro
A study evaluated the effects of this compound on human cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |
| A549 (Lung) | 20 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10 | Inhibition of DNA synthesis |
These findings suggest that the compound effectively inhibits cancer cell proliferation through multiple mechanisms .
Case Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial properties, this compound was tested against common bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The results demonstrated significant inhibitory effects on both gram-positive and gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing the impact of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide on monoclonal antibody (mAb) production in CHO cells?
- Answer : Use a two-step screening approach:
- Initial screening : Seed rCHO cells at 0.3 × 10⁶ cells/mL in 96-well plates with DMSO-dissolved compounds. Measure mAb concentration after 3 days using Octet QKe or Protein A-affinity HPLC .
- Secondary screening : Validate hits in 50 mL suspension flasks with batch/fed-batch cultures. Monitor glucose, lactate, and ATP levels via BioProfile FLEX2, HPLC, and intracellular ATP kits (e.g., Toyo B-Net) .
- Statistical validation : Perform triplicate experiments with JMP software; report mean ± SD and P < 0.05 significance .
Q. How can researchers quantify the compound’s effect on N-linked glycosylation of mAbs?
- Answer :
- Purify mAbs using Cosmo Bio antibody purification columns.
- Deglycosylate with EZGlyco mAb-N kits and label glycans with 2-AB.
- Analyze via HPLC using XBridge BEH Amide XP columns (flow rate: 0.4–1.0 mL/min; detection: 420 nm). Compare galactosylation (G0F, G1F) profiles between treated and untreated cells .
Q. What are standardized protocols for measuring cell-specific productivity and metabolic rates in CHO cultures treated with this compound?
- Answer : Calculate parameters using slopes of mAb concentration, glucose consumption, and lactate production over time:
- Cell-specific productivity (Qp) : (ΔmAb/Δt) / integral of viable cell density (VCD).
- Glucose uptake rate (Qglc) : (ΔGlucose/Δt) / VCD.
- Lactate production rate (Qlac) : (ΔLactate/Δt) / VCD.
- Use fed-batch cultures with glucose maintenance >1 g/L to avoid nutrient limitations .
Advanced Research Questions
Q. How does this compound enhance mAb productivity while suppressing galactosylation in CHO cells?
- Answer : The compound inhibits cell growth (↓VCD by 34% in fed-batch cultures) while upregulating mitochondrial ATP synthesis via TCA cycle activation. Elevated ATP (↑1.5×) correlates with enhanced Qp (11 vs. 7.1 pg/cell/day). Galactosylation suppression (G1F ↓24.5% → 14.8%) arises from altered UDP-galactose transport or glycosyltransferase activity, though exact mechanisms require further study .
Q. What structural features of the compound are critical for its bioactivity, and how can SAR guide optimization?
- Answer :
- Core structure : The 2,5-dimethylpyrrole moiety is essential for activity (↑Qp 2.2× vs. analogs lacking this group).
- Modifications : Replace the 2,5-dioxopyrrolidinyl group with bulkier substituents to test solubility-metabolism trade-offs.
- SAR validation : Compare derivatives in batch cultures (0.08–0.64 mM) while monitoring viability (>80%) and Qp .
Q. How do contradictory data on lactate production and glucose uptake inform metabolic modeling?
- Answer : Despite ↑Qglc (0.74 vs. 0.63 pmol/cell/day), lactate production remains low (Qlac ~0.15 pmol/cell/day), suggesting glucose is channeled into oxidative phosphorylation rather than glycolysis. This aligns with ↑ATP levels and suppressed lactate dehydrogenase (LDH) activity. Validate via <sup>13</sup>C metabolic flux analysis .
Q. What experimental designs resolve batch-to-batch variability in mAb yield when using this compound?
- Answer :
- Controlled feeding : Add 2% v/v supplement media on days 4, 6, and 8 to stabilize nutrient availability.
- Process analytics : Monitor pH, dissolved O2, and osmolality to standardize culture conditions.
- Robustness testing : Use design-of-experiment (DoE) approaches to identify critical process parameters (CPPs) affecting Qp .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
